3-chloro-5-fluoro-4-formylbenzonitrile
Description
3-Chloro-5-fluoro-4-formylbenzonitrile is a halogenated aromatic nitrile with a formyl substituent. This compound combines electron-withdrawing groups (chloro, fluoro, and nitrile) and a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₃ClFNO, with a molecular weight of 195.57 g/mol. The strategic placement of substituents on the benzene ring influences its reactivity, solubility, and biological activity.
Properties
CAS No. |
2100861-12-7 |
|---|---|
Molecular Formula |
C8H3ClFNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This ensures high efficiency and yield. The reaction conditions are optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-chloro-5-fluoro-4-carboxybenzonitrile.
Reduction: 3-chloro-5-fluoro-4-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-fluoro-4-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-5-fluoro-4-formylbenzonitrile exerts its effects involves interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The formyl group in this compound and 2-fluoro-5-formylbenzonitrile enables nucleophilic additions (e.g., condensation reactions), critical for constructing heterocycles . Ethoxy in 3-chloro-4-ethoxy-5-fluorobenzonitrile increases steric bulk and lipophilicity, favoring membrane penetration in agrochemicals . Amino groups in the phenoxymethyl derivative () enhance solubility in polar solvents and binding to biological targets .
Biological Activity: Chloro and fluoro substituents improve metabolic stability in vivo. For example, 3-chloro-4-ethoxy-5-fluorobenzonitrile derivatives are explored as herbicides due to their resistance to enzymatic degradation . The amino-fluorophenoxy compound () is structurally analogous to kinase inhibitors, where the NH₂ group interacts with ATP-binding pockets .
Synthetic Utility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
